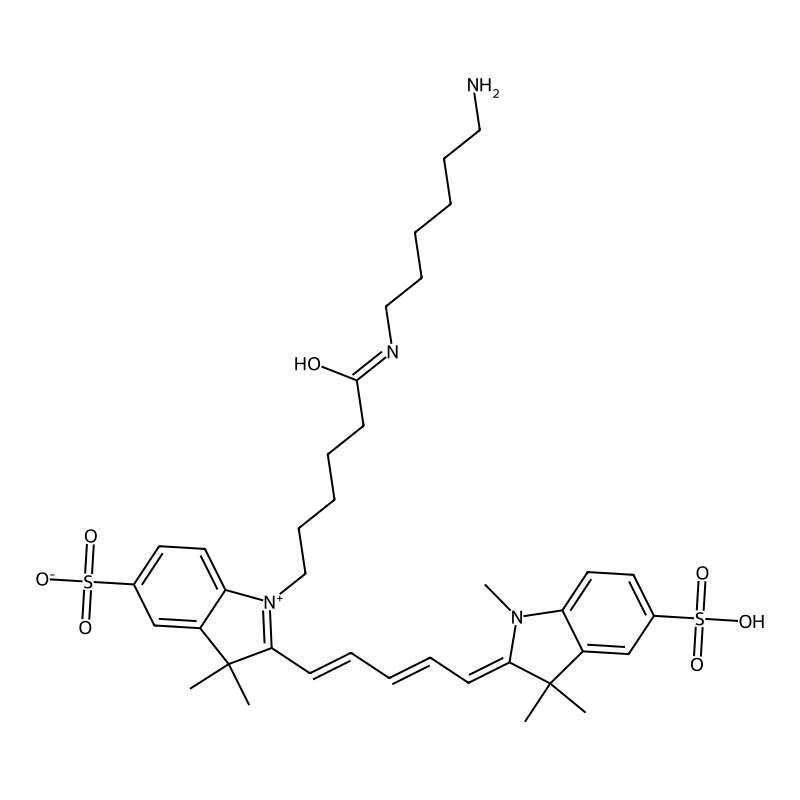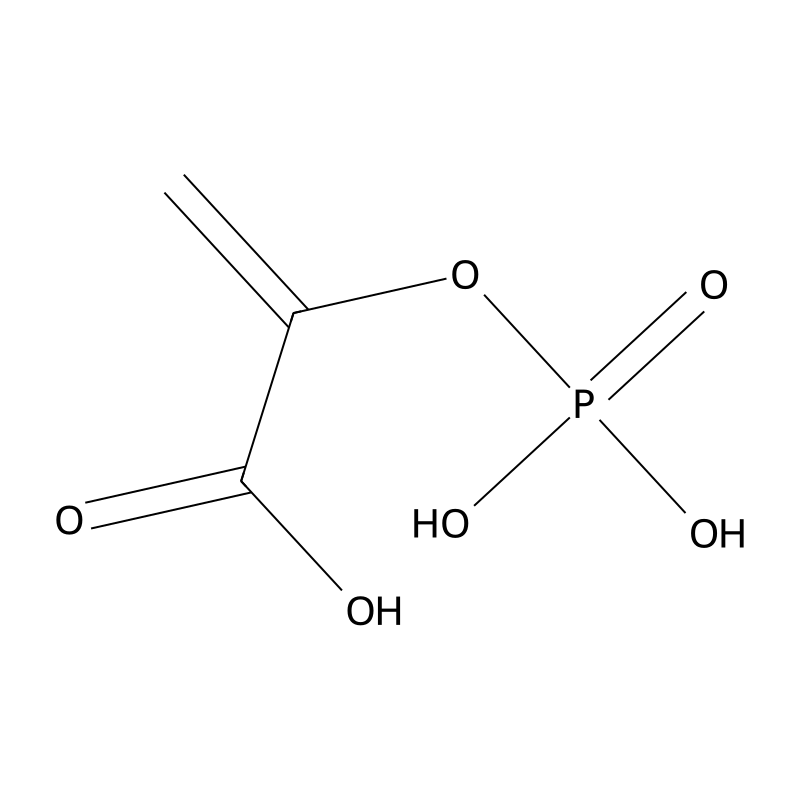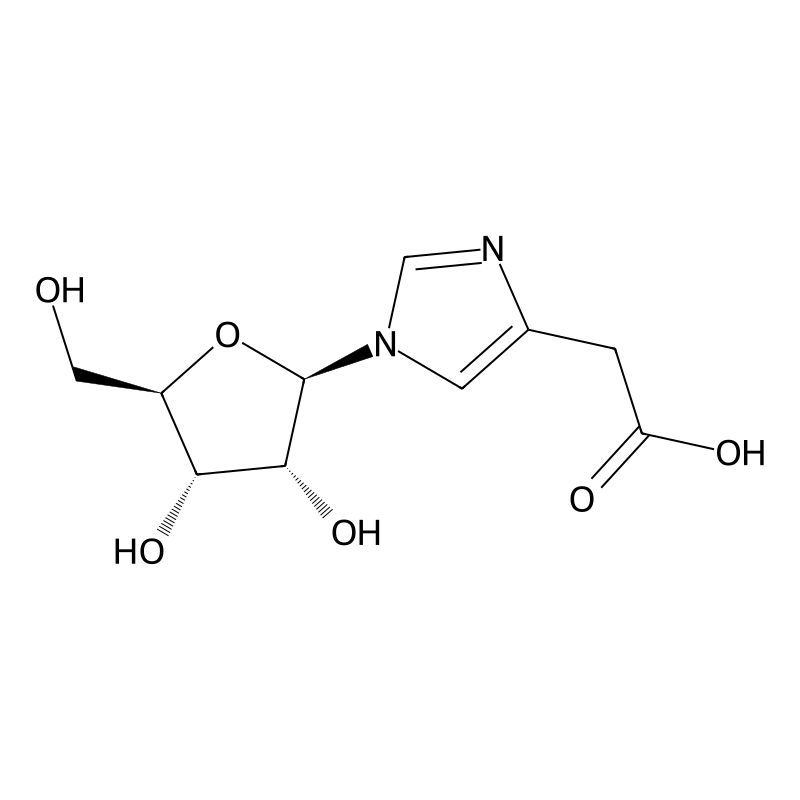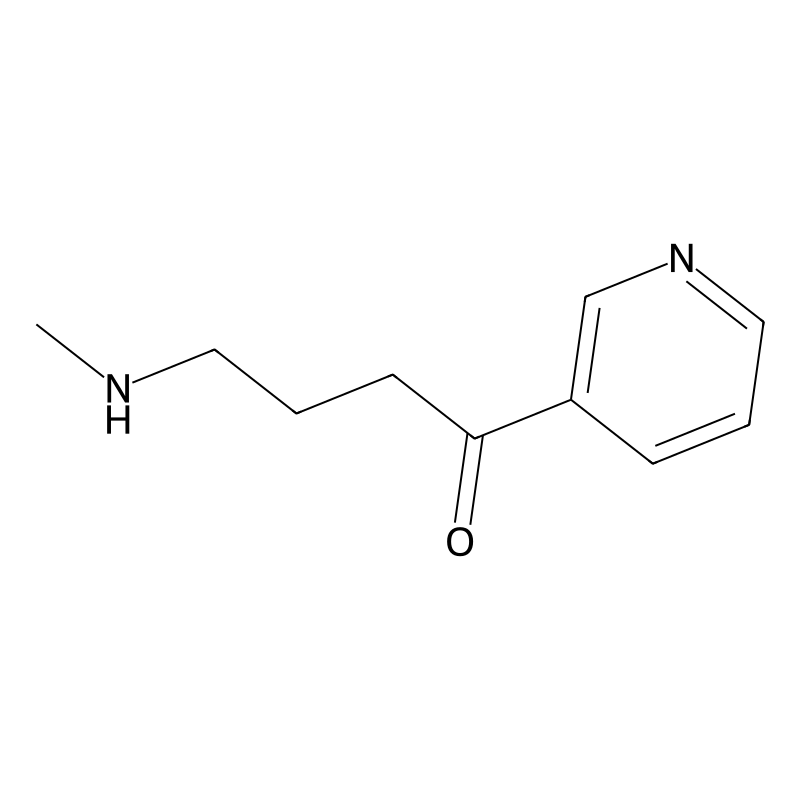Zirconium silicate
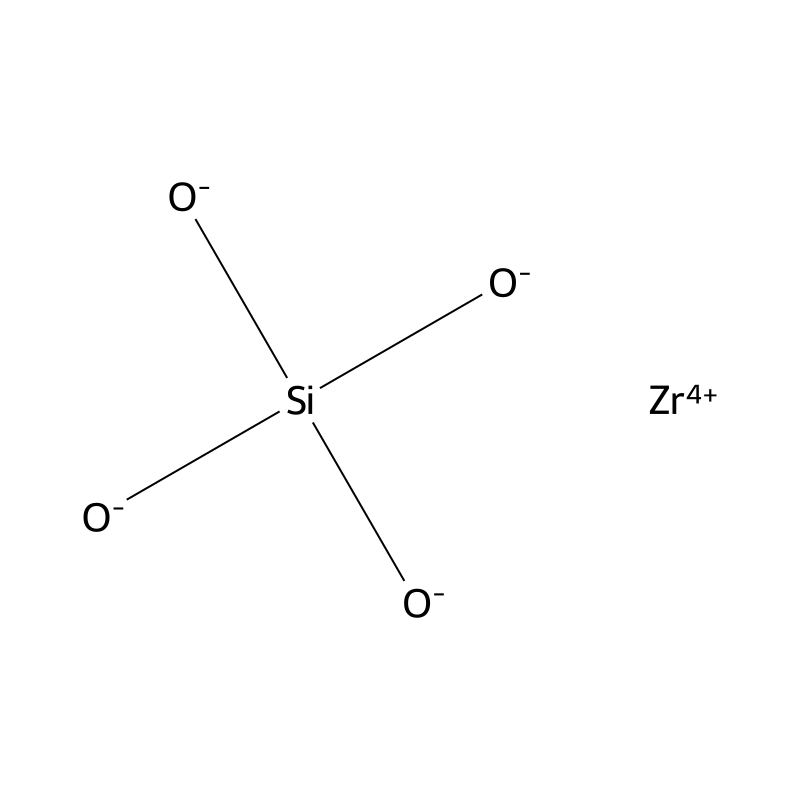
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
High-Temperature Stability and Refractories:
- One of the most valuable properties of zirconium silicate for scientific research is its exceptional resistance to high temperatures. Its high melting point (around 1711 K) [] makes it a potential candidate for use in refractory materials. Researchers are actively investigating zirconium silicate coatings for crucibles, furnace linings, and other high-temperature components. []
Chemical Resistance and Corrosion Protection:
- Zirconium silicate exhibits excellent chemical resistance to various corrosive agents, including acids, alkalis, and molten salts. [] This property makes it a subject of research for applications in chemical reactors, pipelines, and storage vessels where protection against harsh chemicals is crucial.
Functional Coatings and Surface Engineering:
- The ability of zirconium silicate to form thin films and coatings has attracted scientific interest. Researchers are exploring methods like plasma spraying to deposit zirconium silicate coatings on various substrates. This paves the way for the development of wear-resistant, corrosion-resistant, and thermally stable surfaces for diverse applications. []
Biomedical and Dental Applications (limited research):
- Initial research suggests that zirconium silicate might have potential applications in the biomedical field. Its biocompatibility and radiopacity (ability to be seen on X-rays) are being explored for use in dental implants and bone substitutes. However, more research is needed to fully understand its suitability for these applications. []
Future Research Directions:
- Scientific research on zirconium silicate is ongoing, with a focus on optimizing its properties for specific applications. Modifying its composition and microstructure through doping or nanocomposite formation are areas of active research to achieve tailored properties for advanced ceramics.
Zirconium silicate, chemically represented as ZrSiO₄, is a naturally occurring mineral known as zircon. It is characterized by its colorless appearance, although impurities can lead to various colorations. With a hardness of 7.5 on the Mohs scale, zirconium silicate is insoluble in water, acids, alkalis, and aqua regia, making it a durable material suitable for various applications. Structurally, zirconium silicate consists of eight-coordinated zirconium ions linked to tetrahedral silicate ions, forming a highly crosslinked framework that contributes to its hardness and stability .
Additionally, zirconium silicate can react with silica and halide mineralizers when fired in a nitrogen atmosphere, leading to the formation of zircon .
Zirconium silicate can be synthesized through various methods:
- Hydrothermal Synthesis: This method involves mixing reactive sources of zirconium and silicon with water and an alkali metal hydroxide to adjust the pH above 12. The mixture is then heated at temperatures ranging from 130°C to 300°C for several hours to days under autogenous pressure .
- Fusion Method: Zirconium silicate can also be produced by fusing silica and zirconia in an arc furnace. This high-temperature method facilitates the formation of the desired compound .
- Chemical Reaction: Another approach involves reacting zirconium salts with sodium silicate in an aqueous solution, which yields zirconium silicate upon cooling and crystallization .
Zirconium silicate has a wide range of applications due to its unique properties:
- Ceramics and Refractories: It is extensively used in ceramic glazes and enamels as an opacifier due to its refractory nature and resistance to corrosion by alkali materials.
- Grinding Media: Zirconium silicate is employed as beads for milling and grinding processes due to its durability and low contamination risk during grinding operations .
- Medical
Interaction studies involving zirconium silicate primarily focus on its reactivity with various chemicals under different conditions. For instance, studies have demonstrated that zirconium silicate can effectively separate zirconium and silicon when treated with sodium hydroxide in sub-molten salt conditions. This method optimizes the extraction process while minimizing material loss . Additionally, research into its interactions with biological systems reveals potential therapeutic applications while also highlighting safety considerations regarding exposure.
Zirconium silicate shares similarities with several other compounds, particularly those containing zirconium or silicon. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Zirconium Oxide | ZrO₂ | High melting point; used in ceramics and refractories. |
| Sodium Zirconate | Na₂ZrO₃ | Formed from the reaction of zirconium silicate with sodium hydroxide; used in ceramics. |
| Silicon Dioxide | SiO₂ | Commonly found in nature; used extensively in glassmaking. |
| Zircon | ZrSiO₄ | Natural mineral form of zirconium silicate; used as a gemstone. |
| Hafnium Silicate | HfSiO₄ | Similar structure but contains hafnium instead of zirconium; used in electronics. |
Zirconium silicate stands out due to its unique structure that combines both silicon and zirconium in a stable framework, which imparts significant hardness and chemical resistance compared to similar compounds.
Physical Description
Other Solid; Dry Powder
Colorless solid; [Merck Index] Grey powder; [MSDSonline]
Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS]
Color Additive Status
FDA Color Additive Status for COSMETIC use
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Zircon
Zirconium(IV) silicate
General Manufacturing Information
All Other Basic Inorganic Chemical Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Silicic acid (H4SiO4), zirconium(4+) salt (1:1): ACTIVE
Zircon (Zr(SiO4)): ACTIVE

